![molecular formula C13H15N3O3 B7559318 N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EHP-101 and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
EHP-101 works by inhibiting the activity of the enzyme 15-lipoxygenase (15-LOX). This enzyme is involved in the production of inflammatory mediators such as leukotrienes. By inhibiting the activity of 15-LOX, EHP-101 reduces inflammation and oxidative stress.
Biochemical and physiological effects:
EHP-101 has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve motor function, and reduce neuronal damage. EHP-101 has also been shown to have a neuroprotective effect by reducing the production of inflammatory mediators and promoting the survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
EHP-101 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have a high degree of purity, which is important for scientific research. However, EHP-101 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of EHP-101. One area of research is the potential use of EHP-101 in the treatment of neurodegenerative diseases such as multiple sclerosis and ALS. Another area of research is the potential use of EHP-101 in the treatment of pain and inflammation. Additionally, further studies are needed to determine the long-term effects of EHP-101 and its potential side effects. Further research is also needed to determine the optimal dosage and administration of EHP-101 for therapeutic use.
In conclusion, EHP-101 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of EHP-101 is relatively simple and can be carried out in a laboratory setting. EHP-101 has been studied extensively for its potential use in the treatment of neurodegenerative diseases, pain, and inflammation. Its mechanism of action involves inhibiting the activity of 15-LOX, which reduces inflammation and oxidative stress. EHP-101 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of EHP-101, including its potential therapeutic use and long-term effects.
Synthesemethoden
The synthesis of EHP-101 involves the reaction of 4-ethoxy-3-(hydroxymethyl)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate and purified to obtain the final product. The synthesis of EHP-101 is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
EHP-101 has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-oxidant, and neuroprotective properties. EHP-101 has been studied for its potential use in the treatment of neurodegenerative diseases such as multiple sclerosis and amyotrophic lateral sclerosis (ALS). It has also been studied for its potential use in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-19-12-4-3-10(7-9(12)8-17)15-13(18)11-5-6-14-16-11/h3-7,17H,2,8H2,1H3,(H,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOSGYDUMJREIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=NN2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.